molecular formula C15H23BO2S B567799 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester CAS No. 1256359-06-4

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester

Cat. No.: B567799
CAS No.: 1256359-06-4
M. Wt: 278.217
InChI Key: VVZJYOSAVLVUFG-UHFFFAOYSA-N
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Description

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BO2S and its molecular weight is 278.217. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a boronic ester, which is a class of compounds that are widely used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in a wide range of biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of “this compound” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is used in the production of a wide range of organic compounds .

Action Environment

The action of “this compound” is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The Suzuki–Miyaura reaction requires a palladium catalyst , and the rate of hydrolysis of boronic pinacol esters is accelerated at physiological pH . These factors can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZJYOSAVLVUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681946
Record name 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-06-4
Record name 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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